molecular formula C8H6N4O2 B2971697 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid CAS No. 1239735-33-1

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2971697
CAS No.: 1239735-33-1
M. Wt: 190.162
InChI Key: VFHAZSBLHLXOEB-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid is a high-purity chemical compound offered for research and development applications. This heterocyclic compound features a molecular framework consisting of an imidazole core linked to a pyrimidine ring, which is of significant interest in medicinal chemistry and drug discovery due to its potential as a building block for pharmacologically active molecules . The compound is supplied as a powder and should be stored at room temperature . Its structural motif is common in the design of various therapeutic agents. Researchers utilize this compound in exploratory synthesis, as a precursor in the development of novel small molecules, and for biochemical screening. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. For more detailed specifications, including pricing and packaging, please contact us directly. We provide various grades and purities, including high and ultra-high purity forms, to meet specific research requirements .

Properties

IUPAC Name

1-pyrimidin-2-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-4-12(5-11-6)8-9-2-1-3-10-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHAZSBLHLXOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239735-33-1
Record name 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyrimidine derivatives with imidazole carboxylic acids under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production methods often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of this compound on a larger scale .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group in the compound undergoes esterification and amidation under standard conditions. These reactions are critical for modifying solubility or biological activity.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
EsterificationEthanol, H₂SO₄ (catalytic), refluxEthyl 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylate78–85%
AmidationHATU, DIPEA, DMF, room temperature1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxamide derivatives65–72%

Key Findings :

  • Amidation with primary/secondary amines produces derivatives with enhanced pharmacological profiles.

  • Esterification improves lipophilicity for membrane permeability in drug design .

Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , enabling structural diversification.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°CAryl-substituted derivatives (e.g., biphenyl analogs)60–75%
SNAr (Nucleophilic Aromatic Substitution)K₂CO₃, DMSO, 120°C (microwave)Halogenated or alkoxy-substituted pyrimidines55–68%

Mechanistic Insight :

  • The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4- and 6-positions .

  • Coupling reactions are regioselective due to steric and electronic effects .

Cycloaddition Reactions

The imidazole moiety participates in 1,3-dipolar cycloadditions with nitrile oxides or azides to form fused heterocycles.

DipoleConditionsProductYieldSource
Nitrile oxideToluene, reflux, 12 hImidazo[1,2-a]pyrimidine derivatives70%
AzideCu(I) catalyst, RT, 24 hTriazolo-imidazole hybrids65%

Applications :

  • Triazolo derivatives show enhanced antimicrobial activity .

Oxidation and Reduction

The imidazole ring undergoes oxidation to form N-oxides, while the pyrimidine ring remains stable under mild conditions.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
OxidationH₂O₂, AcOH, 50°C, 6 h1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid N-oxide45%
ReductionLiAlH₄, THF, 0°C → RT, 12 h1-(Pyrimidin-2-yl)-1H-imidazole-4-methanol47%

Limitations :

  • Over-oxidation leads to decomposition; precise stoichiometry is required.

Halogenation

Direct halogenation at the imidazole C5 position is achievable via electrophilic substitution.

Halogenating AgentConditionsMajor ProductYieldSource
NBS (N-Bromosuccinimide)DCM, RT, 2 h5-Bromo-1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid58%
ICl (Iodine monochloride)AcOH, 60°C, 4 h5-Iodo derivative52%

Regioselectivity :

  • Halogenation occurs exclusively at the electron-rich C5 position of the imidazole ring.

Hydrolysis and Decarboxylation

Controlled hydrolysis of ester derivatives regenerates the parent carboxylic acid, while harsh conditions induce decarboxylation.

Reaction TypeConditionsMajor ProductYieldSource
Acidic Hydrolysis6M HCl, reflux, 8 hThis compound90%
DecarboxylationCuO, Quinoline, 200°C, 3 h1-(Pyrimidin-2-yl)-1H-imidazole78%

Thermodynamic Data :

  • Decarboxylation activation energy: ~120 kJ/mol (experimental) .

Metal Complexation

The compound acts as a bidentate ligand , coordinating via pyrimidine N1 and carboxylate oxygen.

Metal SaltConditionsComplex StructureStability Constant (log K)Source
Cu(NO₃)₂·3H₂OEthanol, RT, 2 hOctahedral Cu(II) complex8.2 ± 0.3
FeCl₃·6H₂OMethanol, 50°C, 4 hTetrahedral Fe(III) complex6.8 ± 0.2

Applications :

  • Metal complexes exhibit enhanced catalytic activity in oxidation reactions.

Scientific Research Applications

While specific applications of "1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid" are not detailed in the provided search results, the results do offer insights into its properties and related research, which can inform potential applications.

Basic Information
this compound is an organic compound with the molecular formula C8H6N4O2C_8H_6N_4O_2 and a molecular weight of 190.16 . It has a PubChem CID of 63342875 and is identified by the CAS number 1239735-33-1 . The IUPAC name is 1-pyrimidin-2-ylimidazole-4-carboxylic acid .

Physicochemical Properties
This compound typically appears as a powder and should be stored at room temperature .

Safety Information
"this compound" is labeled with the signal word "Warning" and has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P270: Do not eat, drink, or smoke when using this product.
  • P271: Use only outdoors or in a well-ventilated area.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context:

  • Life Science Research : It is listed as a life science product, suggesting its use in biological and chemical research .
  • Building Block for Pharmaceuticals : The presence of pyrimidine, imidazole, and carboxylic acid groups suggests its potential as a building block in synthesizing more complex molecules, possibly with pharmaceutical applications .
  • Inhibitors of c-Jun-N-terminal Kinase 3 (JNK3) : Pyrimidine derivatives have been explored as selective inhibitors of JNK3, which is a target for treating neurodegenerative diseases . The compound 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives showed high selectivity for JNK3 .
  • Synthesis of Imidazole Derivatives : 1H-imidazole-4-carboxylic acids can be used in synthesizing novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, which have potential uses in various applications .
  • Antifungal Agents : Modification of the triazole pharmacophore group is vital in developing antifungal agents because it offers broad-spectrum effectiveness .

Synthesis Information
The search results mention methods for synthesizing related compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylate esters . These methods involve reacting acyl chlorides with aniline derivatives, followed by cycloaddition with ethyl isocyanoacetate .

Data Table
Because the applications of the compound are not explicitly mentioned, a data table cannot be constructed.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid

  • CAS : 1014632-18-8
  • Molecular Formula : C₈H₆N₄O₂ (same as the parent compound).
  • Key Difference: Replaces the imidazole ring with a pyrazole ring, which has two adjacent nitrogen atoms instead of the imidazole’s non-adjacent configuration.
  • Its molecular weight is identical (190.16 g/mol), but its solubility and reactivity differ due to pyrazole’s distinct electron distribution .

1-Phenyl-1H-imidazole-4-carboxylic Acid

  • CAS : 18075-64-4
  • Molecular Formula : C₁₀H₈N₂O₂.
  • Key Difference : Substitutes the pyrimidinyl group with a phenyl ring.
  • Properties : The phenyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility in polar solvents. Molecular weight is 188.18 g/mol , slightly lower than the parent compound. This derivative is explored in materials science and as a ligand in coordination chemistry .

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

  • CAS : 445302-22-7
  • Molecular Formula : C₁₀H₇ClN₂O₂.
  • Key Difference : Incorporates a chlorine atom at the para position of the phenyl substituent.
  • Properties: The electron-withdrawing chlorine enhances electrophilicity, improving binding affinity in certain enzymatic assays. Molecular weight (222.63 g/mol) is higher due to chlorine’s atomic mass. This compound is used in pesticide research (e.g., imidazolinone herbicides) .

Ethyl 1-(Pyrimidin-4-yl)-1H-imidazole-4-carboxylate

  • CAS : 1389313-33-0
  • Molecular Formula : C₁₀H₁₀N₄O₂.
  • Key Difference : Replaces the carboxylic acid with an ethyl ester group.
  • Properties : The esterification improves lipophilicity, making it a prodrug candidate. Molecular weight (218.21 g/mol ) is higher due to the ethyl group. Requires enzymatic hydrolysis for activation, limiting its direct biological activity .

1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid Hydrochloride

  • CAS : 1051941-66-2
  • Molecular Formula : C₁₀H₁₄ClN₃O₂.
  • Key Difference : Replaces the imidazole ring with a piperidine ring.
  • Properties : The alicyclic piperidine introduces conformational flexibility and basicity (pKa ~10.5). As a hydrochloride salt, it has enhanced aqueous solubility. Molecular weight (243.69 g/mol ) reflects the addition of the piperidine and chlorine .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 1239735-33-1 C₈H₆N₄O₂ 190.16 Pyrimidinyl-imidazole with carboxylic acid Kinase inhibitors, receptor antagonists
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid 1014632-18-8 C₈H₆N₄O₂ 190.16 Pyrimidinyl-pyrazole Drug discovery intermediates
1-Phenyl-1H-imidazole-4-carboxylic acid 18075-64-4 C₁₀H₈N₂O₂ 188.18 Phenyl-imidazole Materials science, coordination chemistry
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 445302-22-7 C₁₀H₇ClN₂O₂ 222.63 Chlorophenyl-imidazole Herbicide research
Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate 1389313-33-0 C₁₀H₁₀N₄O₂ 218.21 Ethyl ester derivative Prodrug development
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride 1051941-66-2 C₁₀H₁₄ClN₃O₂ 243.69 Piperidine-pyrimidine hybrid Solubility-enhanced drug candidates

Biological Activity

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural combination of pyrimidine and imidazole rings, which contributes to its biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity, making it suitable for various biochemical interactions.

Biological Activity Overview

  • Enzyme Inhibition : Research indicates that this compound acts as a potential inhibitor for several enzymes, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies have shown that compounds with similar structures exhibit significant COX-2 inhibition, suggesting that this compound may have anti-inflammatory properties .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential against various human cancer cell lines. Studies reveal that derivatives of imidazole and pyrimidine can inhibit cell proliferation in cancers such as breast, lung, and colon cancer. For instance, related compounds have demonstrated IC50 values ranging from 0.01 µM to 8.12 µM in inhibiting cancer cell growth .
  • Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to the active sites of enzymes such as COX, inhibiting their function and thereby reducing inflammatory responses.
  • Cell Cycle Modulation : In cancer cells, it appears to interfere with cell cycle progression by inducing apoptosis or halting proliferation through nucleotide depletion mechanisms linked to dihydroorotate dehydrogenase (DHODH) inhibition .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

StudyFindings
Tageldin et al. (2021)Demonstrated that similar pyrimidine derivatives significantly inhibited COX-2 with IC50 values comparable to celecoxib .
Recent Anticancer EvaluationsCompounds derived from 1H-imidazole showed potent activity against multiple cancer cell lines with IC50 values indicating strong anticancer potential .
Antimicrobial StudiesSuggested effectiveness against a range of bacterial pathogens, reinforcing the need for further exploration in infection treatment.

Q & A

Q. How can researchers link the compound’s electronic properties to its catalytic or material science applications?

  • Methodological Answer : Perform cyclic voltammetry to assess redox activity. Correlate HOMO/LUMO gaps (from DFT) with catalytic efficiency in oxidation reactions. Explore applications in photocatalysis by testing UV-vis absorption spectra and charge-transfer kinetics .

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